molecular formula C12H9BrO B1267936 1-(4-Bromonaphthalen-1-yl)ethanone CAS No. 46258-62-2

1-(4-Bromonaphthalen-1-yl)ethanone

Cat. No.: B1267936
CAS No.: 46258-62-2
M. Wt: 249.1 g/mol
InChI Key: CSVHMWORIJZGTJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-(4-Bromonaphthalen-1-yl)ethanone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between this compound and cytochrome P450 can lead to enzyme inhibition, affecting the metabolic pathways of other compounds. Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating cell growth, differentiation, and apoptosis. By modulating the activity of proteins within this pathway, this compound can impact gene expression and cellular metabolism. Furthermore, this compound has been found to affect the expression of genes involved in oxidative stress responses, potentially altering cellular redox states .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound’s interaction with cytochrome P450 can result in the inhibition of this enzyme, affecting the metabolism of other substrates. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can influence the metabolism of other compounds, leading to changes in metabolic flux and metabolite levels. The compound’s effects on metabolic pathways are complex and can vary depending on the specific enzymes and cofactors involved .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, interactions with membrane transporters can facilitate the compound’s entry into cells, while binding to intracellular proteins can influence its distribution within different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are important for understanding how this compound exerts its effects within cells and how it interacts with other biomolecules .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(4-bromonaphthalen-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVHMWORIJZGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00282369
Record name 1-(4-bromonaphthalen-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46258-62-2
Record name 46258-62-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 46258-62-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25657
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-bromonaphthalen-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 4-bromo-1-naphthoic acid required as starting material according to the process according to the invention has already been described in the literature. It can, for example, be prepared in a simple manner by reacting 1-bromonaphthalene with acetyl chloride in a Friedel-Crafts reaction to give 4-bromo-1-acetylnaphthalene (see K. Dziewouski and L. Sternback, Bull. acad. polonaise A, 1931, 59 to 68, or T. L. Jacobs, S. Winstein, J. W. Ralls and J. H. Robson Journ. org. chem. 11 (1946), 27-33) and by oxidation of the latter compound with hypochlorite [see T. L. Jacobs et. al, see above, or N. J. Leonard and A. M. Hyson, J. Am. chem. soc. 71 (1949), 1963].
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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